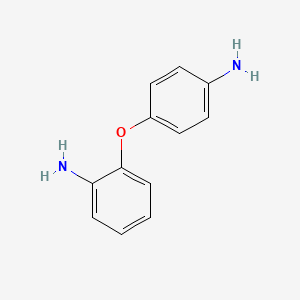

2-(4-Aminophenoxy)aniline

Description

Properties

CAS No. |

30202-85-8 |

|---|---|

Molecular Formula |

C12H12N2O |

Molecular Weight |

200.24 g/mol |

IUPAC Name |

2-(4-aminophenoxy)aniline |

InChI |

InChI=1S/C12H12N2O/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8H,13-14H2 |

InChI Key |

LNLFBTIJJNGBQZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)N)OC2=CC=C(C=C2)N |

Canonical SMILES |

C1=CC=C(C(=C1)N)OC2=CC=C(C=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for Aminophenoxy Aniline Derivatives

Reaction Conditions and Mechanistic Considerations

The success of synthesizing aminophenoxy aniline (B41778) derivatives hinges on the careful selection and control of reaction conditions. The choice of catalytic system, solvent, temperature, and reaction time all play pivotal roles in the reaction's outcome, influencing yield, purity, and the formation of byproducts.

In the reduction of nitro-substituted precursors , the catalytic system is paramount.

Catalysts : Palladium on carbon (Pd/C) is a widely used and efficient catalyst for hydrogenation. nih.govnih.gov Raney nickel is another effective catalyst, particularly for exhaustive hydrogenations under pressure. prepchem.com For chemical reductions, a combination of a metal salt and a reducing agent, such as the FeCl₃-Pd/C-hydrazine hydrate (B1144303) system, offers a powerful alternative to catalytic hydrogenation, allowing the reaction to proceed at lower temperatures. google.com The use of iron in combination with ammonium (B1175870) chloride in an ethanol (B145695)/water mixture also provides a safe and effective method for selective nitro group reduction. mdpi.com

Solvents : The choice of solvent must ensure the solubility of the nitro-substituted precursor. Polar solvents like ethanol, dioxane, and methanol (B129727) are commonly used. prepchem.comgoogle.comnih.gov For reductions using Fe/NH₄Cl, a mixture of ethanol and water is effective. mdpi.com

In nucleophilic aromatic substitution routes , the conditions are dictated by the need to facilitate the attack of the nucleophile on the aromatic ring.

Catalytic Systems : For Ullmann-type reactions, a copper(I) source, such as CuI, is essential. researchgate.net The efficiency of the copper catalyst is often enhanced by the addition of a ligand, such as L-proline or 1,10-phenanthroline, which stabilizes the copper species and accelerates the reaction. researchgate.netresearchgate.net

Solvents and Bases : Polar aprotic solvents like Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), and Dimethyl sulfoxide (B87167) (DMSO) are preferred as they can solvate the cation of the base, leaving the anionic nucleophile more reactive. researchgate.netpublish.csiro.au A base, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), is required to deprotonate the phenol, generating the more potent phenoxide nucleophile. researchgate.netmdpi.comubbcluj.ro

Achieving high yield and purity is a critical goal in the synthesis of 2-(4-Aminophenoxy)aniline and its derivatives, particularly when these compounds are intended for use in polymer synthesis, where monomer purity is crucial.

Optimization strategies include:

Stoichiometry Control : Precise control over the molar ratios of reactants is essential. In SNAr reactions, a slight excess of one reactant may be used to drive the reaction to completion, but this can complicate purification.

Temperature and Time : Reaction temperature and duration are critical parameters that must be optimized. For catalytic reductions, temperatures are typically kept moderate (e.g., 20-70 °C) to avoid side reactions, while SNAr reactions may require heating or reflux to overcome the activation energy barrier. prepchem.comgoogle.compublish.csiro.au Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time. google.commdpi.com

Purification Techniques : Post-reaction purification is vital for obtaining the final product in high purity. Common methods include filtration to remove catalysts or insoluble byproducts, followed by recrystallization from a suitable solvent (e.g., ethanol or methanol) to isolate the pure crystalline product. prepchem.comgoogle.comnih.gov In cases where recrystallization is insufficient, column chromatography is employed to separate the desired product from unreacted starting materials and side products. nih.gov The purity of the final compound is typically verified by HPLC and its structure confirmed by spectroscopic methods. google.com For example, the synthesis of BAPP via nitro group reduction reports a final purity of 99% (as determined by HPLC) after filtration and cooling crystallization. google.com

Polymerization Chemistry and Engineering of Advanced Materials

Role as Diamine Monomers in Polyimide Synthesis

Polyimides are a class of polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. tcichemicals.com The synthesis of polyimides often involves the use of aromatic diamines, and 2-(4-aminophenoxy)aniline serves as a valuable monomer in this regard.

Polycondensation Reactions with Dianhydrides

The synthesis of polyimides from 2-(4-aminophenoxy)aniline typically follows a two-step polycondensation process. The first step involves the reaction of the diamine with a stoichiometric amount of an aromatic dianhydride in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), at room temperature. acs.org This reaction leads to the formation of a soluble poly(amic acid) precursor. acs.org

The subsequent step is a cyclodehydration, or imidization, which can be carried out either by thermal treatment at elevated temperatures (typically between 150°C and 270°C) or through chemical means using a dehydrating agent like a mixture of acetic anhydride (B1165640) and pyridine. acs.org This process converts the amic acid linkages into the highly stable imide rings, resulting in the final polyimide.

A variety of dianhydrides can be reacted with 2-(4-aminophenoxy)aniline and its derivatives to produce polyimides with tailored properties. Some commonly used dianhydrides include:

Pyromellitic dianhydride (PMDA) researchgate.net

3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA) researchgate.netresearchgate.net

4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) researchgate.netepa.gov

4,4′-Oxydiphthalic anhydride (ODPA) researchgate.netvt.edu

3,3′,4,4′-Biphenyltetracarboxylic dianhydride (BPDA) vt.edu

The choice of dianhydride plays a crucial role in determining the final properties of the polyimide, such as its solubility, thermal stability, and mechanical strength. rsc.org

Formation of High-Performance Polyimides and Co-polyimides

Polyimides derived from 2-(4-aminophenoxy)aniline and its structural analogs exhibit a range of desirable high-performance characteristics. The incorporation of the flexible ether linkage from the diamine monomer can enhance the solubility and processability of the resulting polyimides, a significant advantage over more rigid polyimides which can be difficult to process. researchgate.netresearchgate.net

Research has shown that polyimides synthesized from diamines containing phenoxy aniline (B41778) moieties possess excellent thermal stability, with glass transition temperatures (Tg) often exceeding 200°C and decomposition temperatures (T10%) above 500°C in a nitrogen atmosphere. acs.orgtandfonline.com These polymers can be cast into flexible and tough films with good mechanical properties, including high tensile strength and modulus. researchgate.netresearchgate.net

For instance, a series of polyimides prepared from 2-amino-5-[4-(4'-aminophenoxy)phenyl]-thiazole, a derivative of 2-(4-aminophenoxy)aniline, and various aromatic dianhydrides demonstrated excellent thermal stability with 5% weight loss temperatures in the range of 452–507°C in nitrogen. researchgate.net The resulting polyimide films also exhibited impressive mechanical properties with tensile strengths between 105.4 and 125.3 MPa. researchgate.net

The properties of these high-performance polyimides can be further tuned by creating co-polyimides. This involves the incorporation of a second diamine or dianhydride into the polymer backbone, allowing for a precise tailoring of properties to meet the demands of specific applications.

Table 1: Properties of Polyimides Derived from 2-(4-Aminophenoxy)aniline Analogs and Various Dianhydrides

| Diamine Monomer | Dianhydride | Inherent Viscosity (dL/g) | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temperature (°C) | 10% Weight Loss Temperature (°C, N₂) |

|---|---|---|---|---|---|---|

| 3′-Trifluoromethyl-3,4′-oxydianiline | Multiple Dianhydrides | 0.88 - 1.12 | 124 - 147 | 9 - 65 | 234 - 313 | > 515 |

| 2-Amino-5-[4-(4′-aminophenoxy)phenyl]-thiazole | Multiple Dianhydrides | 0.40 - 0.71 | 105.4 - 125.3 | 6 - 13 | 268.2 - 328.8 | 452 - 507 |

| 2,2-Bis[4-(4-aminophenoxy)phenyl]adamantane | Multiple Dianhydrides | 0.82 - 1.66 (polyamic acid) | - | - | 248 - 308 | > 500 |

| 5-Amino-2-(4-(4-aminophenoxy)phenyl)benzoxazole | Multiple Dianhydrides | - | 106 - 168 | 4.4 - 9.3 | up to 333 | 488 - 570 |

Crosslinking Agent Functionality in Polymer Networks

The two amine groups on the 2-(4-aminophenoxy)aniline molecule make it a suitable crosslinking agent. hmdb.cawikipedia.org In this capacity, it can be used to create three-dimensional polymer networks with enhanced thermal and mechanical properties. When reacted with multifunctional resins, such as epoxy resins or other polymers containing reactive groups like carboxylic acids or anhydrides, the diamine forms covalent bonds that link the polymer chains together. evitachem.com This crosslinking process increases the molecular weight and restricts the mobility of the polymer chains, leading to materials with higher rigidity, improved thermal stability, and greater resistance to solvents. For example, 4,4'-oxydianiline, a related compound, is used as a cross-linking agent for polymers like polyimides. hmdb.cawikipedia.org

Synthesis of Polyimines and Other Polymer Classes

Beyond polyimides, 2-(4-aminophenoxy)aniline and its derivatives are utilized in the synthesis of other classes of polymers, notably polyimines. Polyimines, also known as poly(azomethine)s or Schiff base polymers, are formed through the polycondensation reaction of a diamine with a dialdehyde. ossila.commdpi.com The reaction of 2,2-bis[4-(4-aminophenoxy)phenyl]propane (B77367) (BAPP), a derivative of 2-(4-aminophenoxy)aniline, with dialdehydes results in polyimines that have shown potential for applications in organic light-emitting diodes (OLEDs) due to their photoluminescent properties. ossila.com

Furthermore, the versatile reactivity of the amine groups allows for the incorporation of 2-(4-aminophenoxy)aniline into other polymer systems. For instance, it can be used in the synthesis of poly(amide-imide)s and poly(ether-imide)s, which combine the desirable properties of polyamides and polyimides. epa.govatamanchemicals.com These materials often exhibit good processability while maintaining high thermal stability. epa.gov

Influence of Monomer Structure on Polymer Architecture and Macromolecular Design

The specific chemical structure of 2-(4-aminophenoxy)aniline has a profound influence on the architecture and properties of the resulting polymers. The presence of the flexible ether linkage (-O-) in the monomer backbone imparts a degree of rotational freedom. researchgate.net This flexibility can disrupt the close packing of polymer chains, which in turn can lead to improved solubility in organic solvents and lower glass transition temperatures compared to polymers made from more rigid diamines. epa.govresearchgate.net This enhanced processability is a significant advantage for the fabrication of polymer films and coatings. researchgate.net

The asymmetrical nature of 2-(4-aminophenoxy)aniline, with amine groups in the ortho and para positions, can also lead to polymers with an amorphous morphology. acs.org The lack of symmetry hinders the ability of the polymer chains to crystallize, resulting in materials that are often transparent and have good film-forming capabilities. acs.org The introduction of bulky side groups to the diamine monomer is another strategy used to further disrupt chain packing and enhance solubility and processability. researchgate.net By carefully selecting the isomeric structure and substituting groups on the diamine monomer, polymer chemists can precisely control the macromolecular architecture and design polymers with a specific set of desired properties. researchgate.net

Elucidation of Structure Property Relationships in Aminophenoxy Aniline Derived Polymers

Impact of Ether Linkages and Aromaticity on Polymer Characteristics

Aromatic polyimides are renowned for their exceptional thermal stability, mechanical strength at elevated temperatures, and chemical resistance. tandfonline.comresearchgate.net These properties are a direct result of their rigid backbones composed of aromatic and imide rings. tandfonline.comtandfonline.com The compound 4,4'-Oxydianiline, an isomer of 2-(4-aminophenoxy)aniline, is a staple monomer in the production of high-performance polyimides like Kapton, which are used in applications ranging from wire enamels and coatings to insulation for printed circuits and aerospace vehicles. hmdb.caatamanchemicals.com

The introduction of flexible ether linkages (C-O-C) into the otherwise rigid aromatic polymer backbone is a key strategy for enhancing processability without significantly compromising thermal properties. nasa.gov These ether bonds impart a degree of rotational freedom and flexibility to the polymer chain. nasa.gov This increased flexibility disrupts the tight chain packing that often leads to high crystallinity and poor solubility, thereby improving the polymer's solubility in organic solvents and lowering its melting or glass transition temperatures. researchgate.netbibliomed.org For example, polyimides synthesized with ether-containing diamines often exhibit improved solubility in solvents like N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and m-cresol. researchgate.netbibliomed.org This enhanced processability is crucial for manufacturing complex parts and thin films. nasa.gov

The wholly aromatic nature of these polymers remains the cornerstone of their high-performance characteristics. The aromatic rings contribute to high glass transition temperatures (Tg) and excellent thermal and thermo-oxidative stability because a significant amount of thermal energy is required to induce segmental motion in such rigid structures. vt.edu The balance between the rigidity of the aromatic units and the flexibility of the ether linkages allows for the creation of polymers that are both thermally stable and processable.

Effects of Fluoroalkane and Other Substituents on Polymer Performance

Incorporating specific substituents onto the polymer backbone, particularly fluorine-containing groups, provides a powerful tool for fine-tuning the material's performance for specialized applications. These modifications influence the polymer's electronic and steric characteristics, leading to significant changes in dielectric properties, optical transparency, and mechanical behavior.

For advanced electronics, especially in high-frequency applications like 5G communications, materials with a low dielectric constant (Dk) and low dielectric loss (Df) are essential to minimize signal delay and cross-talk. ossila.comossila.com Aromatic polyimides traditionally have high dielectric constants due to the polarity of the imide rings. researchgate.net A highly effective strategy for reducing the dielectric constant is the incorporation of fluorine atoms or fluoroalkane groups (such as -CF3) into the polymer structure. nih.govresearchgate.net

Recent studies have demonstrated that polyimides containing fluoroalkane groups can achieve dielectric constants as low as 2.12 and dielectric loss values of 0.00698. nih.gov One optimized fluorinated polyimide exhibited a Dk of just 2.312 and a Df of 0.00676, values significantly superior to traditional polyimides. mdpi.com

Table 1: Dielectric Properties of Various Polyimides This table is interactive. Click on the headers to sort the data.

| Polymer System | Dianhydride | Diamine | Dielectric Constant (Dk) | Dielectric Loss (Df) | Frequency | Reference |

|---|---|---|---|---|---|---|

| Fluorinated PI | Various | TFMB-containing | 2.312 | 0.00676 | 1 MHz | mdpi.com |

| Fluorinated PI Copolymer | PMDA/BPDA | TFMB/ODA | 2.12 | 0.00698 | Not Specified | nih.gov |

| Fluorinated PI | 6FDA | 6FDAM | ~2.71-2.95 | Not Specified | 1 MHz | researchgate.net |

| Fluorinated Alicyclic PI | Tricyclodecen-based | Various | 1.91 | 0.001-0.004 | 1 kHz | davidpublisher.com |

| HFBAPP-based PI | PMDA | HFBAPP/ODA | 2.39 | 0.00702 | Not Specified | nih.gov |

The same structural modifications that lower the dielectric constant also enhance optical transparency. The charge-transfer complexes that form between polymer chains in conventional aromatic polyimides often lead to coloration (yellow to brown) and reduced transparency. By introducing bulky, non-coplanar units and flexible linkages, chain-to-chain interactions are minimized, which in turn reduces the formation of these charge-transfer complexes. researchgate.net Fluorinated groups are particularly effective, leading to highly transparent and nearly colorless polyimide films with high transmittance in the visible spectrum. ossila.commdpi.comresearchgate.net Some fluorinated polyimide films exhibit transmittance greater than 81.2% at 500 nm. mdpi.comresearchgate.net

Furthermore, certain aminophenoxy aniline-derived polymers demonstrate excellent mechanical properties at extremely low temperatures. Polyimides derived from 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (B77367) (BAPP), a related diamine monomer, are noted for their outstanding cryogenic mechanical properties and fire resistance, making them suitable for specialized applications. ossila.com This robustness at cryogenic temperatures is critical for materials used in aerospace and superconducting machinery.

Strategies for Enhancing Processability and Solubility in Organic Solvents

A major challenge with high-performance aromatic polymers is their poor processability, stemming from their rigid chain structures, which leads to low solubility and very high softening temperatures. bibliomed.orgnasa.gov Several molecular design strategies are employed to overcome these limitations.

As previously discussed, incorporating flexible ether linkages is a primary method for improving solubility. researchgate.netbibliomed.org Another effective approach is the introduction of bulky, rigid units, either in the main chain or as pendant groups. researchgate.netresearchgate.net These bulky groups, such as those based on cardo ("loop") structures or spiro-centers, create a contorted or twisted backbone that prevents dense chain packing and reduces crystallinity. researchgate.netacs.orgacs.org This disruption of intermolecular order significantly enhances solubility in common organic solvents like DMF, DMAc, and even less polar solvents like THF and chloroform (B151607) in some cases. researchgate.netacs.org

Asymmetric monomers also play a crucial role. Introducing asymmetry into the polymer backbone disrupts the regularity and symmetry of the polymer chain, which hinders crystallization and improves solubility. researchgate.netmdpi.com Similarly, copolymerization, the process of using two or more different monomers, is an effective method for modifying the chemical structure to create more processable polyimides. researchgate.net For instance, fluorinated polyimides often show enhanced solubility compared to their non-fluorinated counterparts. researchgate.net

Emerging Research Areas and Novel Applications of Aminophenoxy Aniline Derivatives

Materials for Advanced Electronic and Optoelectronic Devices

The flexible ether linkages and aromatic backbone of aminophenoxy aniline (B41778) derivatives make them ideal precursors for polymers used in next-generation electronics, where performance under demanding conditions is paramount.

Substrates for Communication Technologies and OLEDs

Polymers derived from aminophenoxy aniline monomers, particularly polyimides, are at the forefront of materials development for high-frequency communication and display technologies. The incorporation of these monomers into a polymer backbone can significantly lower the dielectric constant (k) and dielectric loss, which are critical parameters for reducing signal delay and cross-talk in high-frequency circuits, such as those required for 5G technology. ossila.com

For instance, polyimides synthesized from the derivative 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (B77367) (BAPP) exhibit low dielectric constants and losses, making them prime candidates for 5G communication substrates. ossila.com The fluorinated analogue, 2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane (4-BDAF), demonstrates even lower dielectric properties due to the steric effects and electron-withdrawing nature of its trifluoromethyl (-CF3) groups. ossila.com These groups disrupt polymer chain packing, reducing intermolecular interactions and leading to superior insulating properties. ossila.com

Beyond their dielectric performance, these materials are also finding use in Organic Light-Emitting Diode (OLED) technology. Polyimines synthesized from BAPP and various dialdehydes have been shown to exhibit blue photoluminescence, a key color for full-spectrum displays. ossila.com Furthermore, the high thermal stability and optical transparency of fluorinated polyimides make them excellent choices for flexible substrates in OLED devices, replacing rigid glass to enable new form factors. science.govresearchgate.netnih.gov

Table 1: Dielectric Properties of Polyimides Derived from Aminophenoxy Aniline Analogues

| Derivative Monomer | Property | Value | Frequency | Reference |

|---|---|---|---|---|

| 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP) | Dielectric Constant | ~2.78 | 1 MHz | |

| 2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane (4-BDAF) | Dielectric Constant | 1.51–2.42 | 100 kHz | ossila.com |

| 2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane (4-BDAF) | Dielectric Loss | ~0.00698 | Not Specified | ossila.com |

Components in Solar Cells and Capacitive Energy Storage

The unique optical and electrical properties of aminophenoxy aniline derivatives extend their utility to energy generation and storage technologies. The high optical transparency and thermal resistance of polyimides derived from fluorinated monomers like 4-BDAF are particularly advantageous for solar cell applications. ossila.com These polymers can be used as flexible, transparent substrates, and research has demonstrated their use in flexible organic solar cells that achieved a power conversion efficiency of 16.1%. ossila.com

In the realm of energy storage, these advanced polymers are being developed for high-temperature capacitive applications. ossila.com Polyetherimides derived from 4-BDAF have been successfully integrated into capacitors, demonstrating high performance. ossila.com These materials enable the fabrication of capacitors that combine a high discharged energy density with excellent charge-discharge efficiency, properties essential for modern power electronics and pulsed power systems. ossila.com Conducting polymers like polyaniline are also considered promising materials for supercapacitors due to their high specific capacitance. researchgate.net

Table 2: Performance of Aminophenoxy Aniline Derivative-Based Energy Devices

| Application | Derivative Monomer | Key Performance Metric | Value | Reference |

|---|---|---|---|---|

| Solar Cell | 2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane (4-BDAF) | Power Conversion Efficiency | 16.1% | ossila.com |

| Capacitive Energy Storage | 2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane (4-BDAF) | Discharge Density | 3.6 J/cm³ | ossila.com |

| Capacitive Energy Storage | 2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane (4-BDAF) | Charge-Discharge Efficiency | 96.5% | ossila.com |

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Ligands

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials constructed from molecular building blocks. The terminal amine groups on aminophenoxy aniline derivatives make them excellent choices as multitopic organic ligands (or linkers) for the synthesis of these frameworks. ossila.comossila.comossila.com

When used as ligands, these diamine molecules can be connected through coordination bonds with metal ions (in MOFs) or strong covalent bonds with other organic linkers (in COFs) to create robust, extended, and porous architectures. frontiersin.org The flexibility and length of the aminophenoxy aniline backbone can be used to control the pore size and geometry of the resulting framework, tailoring it for specific applications such as gas storage, catalysis, and chemical separations. ossila.com Both BAPP and 4-BDAF are commercially available as ligands specifically for MOF and COF synthesis, highlighting their importance in this field of materials chemistry. ossila.comossila.com Tuning the basicity of the aniline functionality is a key strategy to control its coordination and enable the successful self-assembly of these complex structures. frontiersin.org

Role in Membrane Science for Separation Technologies

Polyimides synthesized from aminophenoxy aniline derivatives are highly valued in membrane science for their excellent thermal stability, mechanical strength, and chemical resistance. ntu.edu.sg These properties are crucial for industrial separation processes, particularly for gas separation. ntu.edu.sg The performance of these membranes is governed by their ability to selectively allow certain molecules to pass through while blocking others, a function of the polymer's free volume and chain packing.

The chemical structure of the aminophenoxy aniline monomer can be precisely engineered to tune membrane performance. For example, incorporating bulky trifluoromethyl (-CF3) groups, as seen in 4-BDAF, increases the fractional free volume within the polymer matrix. researchgate.net This modification enhances gas permeability. researchgate.net By copolymerizing different diamine monomers, researchers can finely tune the pore size distribution, leading to significant improvements in gas selectivity. researchgate.net Studies have shown that membranes containing these derivatives can achieve remarkable selectivity enhancements for important industrial gas pairs like He/CH4, H2/CH4, CO2/CH4, and CO2/N2. researchgate.net Beyond gas separation, BAPP-based polyimide membranes have also been noted for their low methanol (B129727) permeability, a valuable property for applications in direct methanol fuel cells. ossila.com

Integration in Composite Materials and Coatings

The inherent thermal stability and mechanical robustness of polymers derived from aminophenoxy anilines make them excellent matrix materials for high-performance composites and protective coatings. researchgate.net Aromatic polyimides are widely used in the aerospace, automotive, and electronics industries where materials must withstand extreme temperatures and harsh environments. researchgate.nethmdb.caatamanchemicals.com

The diamine nature of these monomers allows them to act as effective cross-linking agents when reacted with dianhydrides or epoxies, forming strong, thermosetting polymers. hmdb.ca This cross-linking enhances the mechanical strength and thermal resistance of the final material. An important area of research is the development of sustainable composite materials. For example, resins based on BAPP have been used to create fully recyclable carbon fiber reinforced composites. In these materials, the polymer matrix can be thermally decomposed to recover the valuable carbon fibers intact, which is a significant advancement for sustainable manufacturing in the aerospace sector.

Table of Compounds Mentioned

| Abbreviation / Common Name | Full Chemical Name |

| - | 2-(4-Aminophenoxy)aniline |

| BAPP | 2,2-Bis[4-(4-aminophenoxy)phenyl]propane |

| 4-BDAF | 2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane |

| OLED | Organic Light-Emitting Diode |

| MOF | Metal-Organic Framework |

| COF | Covalent Organic Framework |

Computational and Theoretical Approaches in Aminophenoxy Aniline Research

Molecular Dynamics (MD) Simulations for Polymer Design Optimization

Molecular Dynamics (MD) simulations serve as a powerful computational microscope for examining the behavior of polymer systems over time. This technique allows for the prediction of macroscopic properties of polymers derived from 2-(4-Aminophenoxy)aniline by modeling the interactions of atoms and molecules. The insights gained from MD simulations are crucial for optimizing polymer design for specific applications by correlating molecular structure with material performance.

MD simulations are particularly useful in predicting the thermomechanical properties of polyimides, a common class of high-performance polymers synthesized from diamines like 2-(4-Aminophenoxy)aniline. nih.gov By constructing amorphous molecular models of polyimides, researchers can simulate their response to thermal and mechanical stimuli. mdpi.commdpi.com Key properties that can be determined through these simulations include the glass transition temperature (Tg), coefficient of thermal expansion, and mechanical characteristics such as Young's modulus and Poisson's ratio. nih.govnih.gov

The simulation process typically involves the creation of a representative polymer chain, which is then replicated to form a simulation cell. This cell is then subjected to equilibration at a specific temperature and pressure to achieve a stable, amorphous structure. Following equilibration, the system can be subjected to various virtual tests, such as controlled heating and cooling cycles to determine thermal properties, or uniaxial deformation to probe mechanical responses. rsc.org

For instance, the structural variations in the diamine and dianhydride monomers have a significant impact on the final properties of the polyimide. nih.govrsc.org While specific MD simulation data for polyimides derived directly from 2-(4-Aminophenoxy)aniline is not extensively available in the reviewed literature, studies on analogous polyimides with flexible ether linkages demonstrate the utility of this approach. These simulations reveal how factors like chain flexibility, intermolecular interactions, and free volume influence the material's bulk properties. researchgate.net The insights from such simulations can guide the selection of co-monomers to be polymerized with 2-(4-Aminophenoxy)aniline to achieve desired thermal stability and mechanical strength. researchgate.net

Table 1: Illustrative Thermomechanical Properties of Aromatic Polyimides Investigated by MD Simulations

| Property | Simulated Value Range | Influencing Structural Factors |

| Glass Transition Temperature (Tg) | 200 - 350 °C | Rigidity of polymer backbone, intermolecular forces |

| Young's Modulus | 2.5 - 5.0 GPa | Chain packing density, presence of bulky side groups |

| Coefficient of Thermal Expansion | 30 - 60 ppm/°C | Free volume, chain mobility |

Density Functional Theory (DFT) for Structural Elucidation and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. scispace.com In the context of 2-(4-Aminophenoxy)aniline, DFT calculations are invaluable for elucidating its three-dimensional geometry, understanding its electronic properties, and predicting its reactivity. scispace.com These calculations provide a fundamental understanding of the molecule's behavior at the atomic level, which is essential for designing and synthesizing new materials.

A key application of DFT is geometry optimization, which determines the most stable conformation of a molecule by finding the minimum energy structure. nih.govnih.gov This process yields precise information about bond lengths, bond angles, and dihedral angles. nih.gov For 2-(4-Aminophenoxy)aniline, DFT can accurately model the spatial arrangement of its aromatic rings and amino groups, which is crucial for understanding how it packs in a solid state and interacts with other molecules during polymerization.

Furthermore, DFT is used to calculate the electronic properties of molecules, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thaiscience.infoscispace.com The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and electronic transition properties. scirp.org A smaller HOMO-LUMO gap generally indicates higher reactivity. nih.gov Other electronic properties that can be calculated include the dipole moment and molecular electrostatic potential (MEP), which help in understanding the molecule's polarity and reactive sites. thaiscience.info

Table 2: Representative DFT-Calculated Properties for an Aniline (B41778) Derivative

| Property | Calculated Value | Significance |

| Optimized Geometry | ||

| C-N Bond Length | ~1.40 Å | Influences reactivity of the amino group |

| C-O-C Bond Angle | ~118° | Determines the flexibility of the molecular backbone |

| Dihedral Angle (between rings) | ~45° | Affects molecular packing and polymer morphology |

| Electronic Properties | ||

| HOMO Energy | -5.2 eV | Relates to the electron-donating ability |

| LUMO Energy | -0.8 eV | Relates to the electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | ~2.5 D | Measure of the molecule's overall polarity |

Theoretical Modeling of Reaction Mechanisms and Polymerization Pathways

Theoretical modeling provides a powerful lens through which to examine the intricate details of chemical reactions. For the synthesis of high-performance polymers from 2-(4-Aminophenoxy)aniline, understanding the reaction mechanisms and polymerization pathways is crucial for controlling the polymer's structure and properties. Computational chemistry offers tools to model these complex processes, providing insights that are often difficult to obtain through experimental methods alone.

The most common method for synthesizing polyimides from diamines and dianhydrides is a two-step process. vt.edu The initial step involves the formation of a poly(amic acid) precursor through the nucleophilic attack of the diamine's amino group on the carbonyl carbon of the dianhydride. vt.edu This is followed by a cyclization step, typically through thermal or chemical means, to form the final polyimide. vt.edunih.gov

Theoretical models can be employed to study the energetics of these reaction steps. By calculating the activation energies and reaction enthalpies, researchers can predict the feasibility of different reaction pathways and identify potential intermediates and transition states. The reactivity of the monomers, such as the nucleophilicity of the diamine and the electrophilicity of the dianhydride, can be quantified using computational descriptors derived from DFT calculations. vt.edu

For instance, the reaction rate is influenced by the electronic properties of both the diamine and the dianhydride. vt.edu While specific theoretical modeling of the polymerization of 2-(4-Aminophenoxy)aniline was not found, studies on similar aromatic diamines show that the presence of electron-donating or electron-withdrawing groups can significantly alter the reactivity of the amino groups and, consequently, the rate of polymerization and the molecular weight of the resulting polymer. The ether linkage in 2-(4-Aminophenoxy)aniline is expected to influence the reactivity of the amino groups and the flexibility of the resulting polymer chain.

Furthermore, computational models can help in understanding and potentially preventing side reactions that can occur during polymerization, such as branching or cross-linking, which can affect the final properties of the material. oatext.com By simulating the reaction under different conditions (e.g., temperature, solvent), it is possible to optimize the synthesis process to achieve a polymer with the desired molecular architecture and performance characteristics.

Advanced Characterization Techniques for Aminophenoxy Aniline Based Materials

Spectroscopic Methods for Structural Confirmation

Spectroscopic techniques are indispensable for elucidating the chemical structure of newly synthesized monomers and the corresponding polymers derived from 2-(4-aminophenoxy)aniline. Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are the primary tools for this purpose.

FTIR spectroscopy is instrumental in identifying the functional groups present in the molecular structure and for monitoring the progress of polymerization reactions, such as imidization. For instance, in the synthesis of polyimides, the disappearance of the characteristic absorption bands of the poly(amic acid) precursor and the appearance of imide-specific bands confirm the successful cyclization. tandfonline.com The formation of the imide ring is typically indicated by the appearance of characteristic absorption bands around 1780 cm⁻¹ (asymmetrical C=O stretching), 1720 cm⁻¹ (symmetrical C=O stretching), and 1380 cm⁻¹ (C-N stretching). tandfonline.com

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structural confirmation of the monomer and the repeating unit in the polymer. tandfonline.com In the ¹H NMR spectrum of a polyamide derived from a diamine containing a quinolin-8-yloxy aniline (B41778) pendant group, specific signals corresponding to the amide protons (N-H) in the polymer backbone and the side chain can be identified, confirming the polymer structure. researchgate.net

Table 1: Spectroscopic Data for a Diamine Monomer and a Corresponding Polyimide

| Technique | Sample | Characteristic Peaks/Signals | Interpretation | Reference |

| FTIR (KBr, cm⁻¹) | Diamine (p,o-HAPP) | 3458 and 3369 (N-H), 3209 (O-H) | Presence of amino and hydroxyl functional groups. | tandfonline.com |

| FTIR (KBr, cm⁻¹) | Polyimide | ~1780 (asym C=O), ~1720 (sym C=O), ~1380 (C-N) | Successful formation of the imide ring. | tandfonline.com |

| ¹H NMR (600 MHz, DMSO-d₆, δ, ppm) | Diamine (p,o-HAPP) | 5.00 (s, 4H, –NH₂) | Protons of the primary amine groups. | tandfonline.com |

| ¹H NMR (600 MHz, DMSO-d₆, δ, ppm) | Polyimide (4c) | Disappearance of signal at 5.00 | Complete reaction of the amino groups. | tandfonline.com |

Chromatographic Techniques for Purity and Molecular Weight Analysis

Chromatographic methods are essential for assessing the purity of the 2-(4-aminophenoxy)aniline monomer and for determining the molecular weight and molecular weight distribution of the resulting polymers. High-performance liquid chromatography (HPLC) and gel permeation chromatography (GPC) are the most commonly employed techniques.

HPLC is a powerful tool for verifying the purity of the diamine monomer, which is critical for achieving high molecular weight polymers and ensuring reproducible material properties. A purity of ≥98% is often required for successful polymerization.

GPC, also known as size exclusion chromatography (SEC), is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of polymers. mdpi.comkpi.ua These parameters are crucial as they significantly influence the mechanical and thermal properties of the final material. For instance, the analysis of poly(azomethine)s derived from a derivative of 2-(4-aminophenoxy)aniline, 2,2-Bis[4-(4-aminophenoxy)phenyl]-propane (BAPP), by GPC provides key information on the molecular weight achieved during polycondensation. mdpi.com

Table 2: Molecular Weight Data for a Poly(azomethine) (P2) based on a BAPP monomer

| Parameter | Value | Technique | Reference |

| Number-Average Molecular Weight (Mn) | 1.9 x 10⁴ g/mol | GPC | epa.ie |

| Weight-Average Molecular Weight (Mw) | 2.5 x 10⁴ g/mol | GPC | epa.ie |

| Polydispersity Index (PDI) | 1.32 | GPC | Calculated from Mn and Mw |

Thermal Analysis Techniques

The thermal stability and transitions of materials based on 2-(4-aminophenoxy)aniline are evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These properties are critical for high-performance applications where materials are exposed to elevated temperatures.

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition behavior. The temperature at which 5% or 10% weight loss occurs (T₅ and T₁₀, respectively) and the char yield at a high temperature (e.g., 800 °C) are key parameters obtained from TGA. rsc.org Polyimides based on aminophenoxy aniline derivatives often exhibit high thermal stability, with decomposition temperatures exceeding 500 °C. rsc.org

DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of polymers. The Tg is a critical parameter that defines the upper service temperature of amorphous polymers. For example, polyimides derived from 3,8-diphenylpyrene-1,2,6,7-tetracarboxylic dianhydride and various aminophenoxy aniline derivatives show high glass transition temperatures, ranging from 336 to 369 °C. rsc.org

Table 3: Thermal Properties of a Polyimide (DPPD-BAPHF)

| Property | Value | Technique | Reference |

| Glass Transition Temperature (Tg) | 369 °C | DSC | rsc.org |

| 5% Weight Loss Temperature (T₅) | 500 °C | TGA | rsc.org |

| 10% Weight Loss Temperature (T₁₀) | 600 °C | TGA | rsc.org |

| Char Yield at 800 °C (in N₂) | 65% | TGA | rsc.org |

Morphological and Structural Analysis

The morphology and crystalline structure of materials derived from 2-(4-aminophenoxy)aniline are investigated using scanning electron microscopy (SEM) and X-ray diffraction (XRD). These characteristics have a profound impact on the material's mechanical and physical properties.

SEM provides high-resolution images of the material's surface morphology. For instance, in composites of tris(4-aminophenyl)amine-based polyimide and graphitic carbon nitride, SEM reveals a smooth surface with homogeneous cavities for the pure polyimide, which is altered by the introduction of the filler. acs.org

XRD is used to determine the degree of crystallinity of a material. Many polymers derived from 2-(4-aminophenoxy)aniline are amorphous due to the introduction of bulky or flexible linkages that disrupt chain packing. acs.org For example, a polyimide based on tris(4-aminophenyl)amine (B13937) shows a completely amorphous nature in its XRD pattern, indicated by a broad feature. acs.org In contrast, some polythioetherimides can exhibit semi-crystalline structures, which can be identified by distinct peaks in their X-ray diffraction patterns. titech.ac.jp

Table 4: Structural Analysis of a Tris(4-aminophenyl)amine-based Polyimide (TP)

| Technique | Observation | Interpretation | Reference |

| SEM | Smooth surface with homogeneous cavities | - | acs.org |

| XRD | Broad feature between 12 and 30° | Amorphous nature | acs.org |

Electrochemical Characterization

The electrochemical behavior of electroactive polymers based on 2-(4-aminophenoxy)aniline is primarily studied using cyclic voltammetry (CV). This technique provides insights into the redox properties, stability, and potential applications in electronic devices such as electrochromic displays.

CV measurements of thin films of these polymers cast on an electrode, such as indium tin oxide (ITO) coated glass, reveal the oxidation and reduction potentials of the material. scribd.comntu.edu.tw For instance, polyamides and polyimides containing triphenylamine (B166846) moieties exhibit reversible redox waves, indicating stable electrochemical activity. ntu.edu.tw The half-wave potentials (E₁/₂) are a key parameter derived from CV, which relates to the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov The electrochromic properties, such as the color change upon oxidation and reduction, can also be observed and quantified during CV experiments. ntu.edu.twnih.gov

Table 5: Electrochemical Data for a Polyamide containing an Adamantoxy-Triphenylamine Moiety

Q & A

Q. What are the recommended synthetic routes for 2-(4-Aminophenoxy)aniline, and how can reaction conditions be optimized?

The synthesis of 2-(4-Aminophenoxy)aniline (CAS 101-80-4) often involves nucleophilic aromatic substitution or coupling reactions. A validated approach includes the Hugerschoff reaction, where 4-(4-aminophenoxy)aniline derivatives are synthesized via one-step condensation of 4-nitrophenol with amines under controlled heating and catalysis . Optimization requires monitoring reaction temperature (typically 80–120°C), solvent selection (e.g., DMF or toluene), and purification via column chromatography or recrystallization to achieve >95% purity. Reaction progress can be tracked using TLC with UV visualization .

Q. How is the molecular structure of 2-(4-Aminophenoxy)aniline characterized, and what analytical techniques are essential?

The compound’s structure is confirmed using:

- NMR spectroscopy : and NMR to identify aromatic protons (δ 6.5–7.5 ppm) and amine groups (δ 4.5–5.5 ppm) .

- Mass spectrometry (MS) : ESI-MS for molecular ion peaks (m/z 217.1 for [M+H]) .

- Elemental analysis : To verify CHNO composition .

- X-ray crystallography : For crystalline derivatives, lattice parameters and hydrogen bonding patterns are analyzed .

Q. What are the stability considerations for 2-(4-Aminophenoxy)aniline under varying pH and temperature conditions?

The compound’s stability is pH-dependent. In acidic conditions (pH < 3), protonation of amine groups may lead to salt formation, while alkaline conditions (pH > 10) can induce oxidation. Thermal gravimetric analysis (TGA) shows decomposition above 200°C. Storage recommendations include inert atmospheres (N or Ar) and desiccated environments at 4°C to prevent moisture absorption and oxidative degradation .

Advanced Research Questions

Q. How can 2-(4-Aminophenoxy)aniline be integrated into polymer matrices for functional material development?

The compound’s amine and ether groups enable covalent bonding with polymer backbones. For conductive polymers:

- Polymer synthesis : Incorporate via Suzuki-Miyaura cross-coupling using Pd catalysts (e.g., Pd(dba)) to form π-conjugated systems .

- Functionalization : Graft onto polyimide precursors to enhance thermal stability (T > 300°C) and mechanical strength .

- Characterization : Use FT-IR for bond formation analysis and cyclic voltammetry to assess redox activity .

Q. What methodologies resolve contradictions in catalytic activity data for 2-(4-Aminophenoxy)aniline-derived metal complexes?

Discrepancies in catalytic efficiency (e.g., turnover frequency variations) may arise from:

- Ligand geometry : X-ray diffraction to confirm coordination modes (e.g., square-planar vs. octahedral) .

- Reaction medium effects : Solvent polarity (e.g., DMSO vs. THF) impacts electron transfer rates. Use kinetic studies with UV-Vis monitoring to correlate solvent parameters with activity .

- Impurity interference : HPLC-MS to detect trace byproducts (e.g., oxidized amines) that inhibit catalysis .

Q. How can computational modeling guide the design of 2-(4-Aminophenoxy)aniline-based inhibitors for biological targets?

- Docking studies : Use AutoDock Vina to predict binding affinities to enzymes (e.g., Pseudomonas aeruginosa virulence factors) .

- DFT calculations : Optimize electron distribution (HOMO-LUMO gaps) to enhance inhibitor-receptor interactions .

- MD simulations : Assess stability of inhibitor-protein complexes under physiological conditions (e.g., 310 K, aqueous solvent) .

Q. What strategies mitigate challenges in quantifying trace 2-(4-Aminophenoxy)aniline in environmental samples?

- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate the compound from matrices .

- Chromatography : UPLC with a BEH C18 column (1.7 µm particles) and fluorescence detection (λ 280 nm, λ 350 nm) for ppb-level sensitivity .

- Validation : Spike recovery tests (85–110%) and internal standardization (e.g., deuterated aniline) to ensure accuracy .

Methodological Notes

- Safety protocols : Refer to REACH guidelines (EC 1907/2006) for handling 2-(4-Aminophenoxy)aniline, including PPE (gloves, goggles) and fume hood use due to potential amine toxicity .

- Data reproducibility : Calibrate instruments (e.g., NMR, HPLC) with certified reference materials (CRMs) and document reaction conditions meticulously .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.